REACTION_CXSMILES
|
Br[C:2]1[C:3]([CH2:11][CH3:12])=[N:4][C:5]([N+:8]([O-:10])=[O:9])=[CH:6][CH:7]=1.[Cl:13][C:14]1[CH:19]=[C:18]([OH:20])[CH:17]=[CH:16][N:15]=1.C([O-])([O-])=O.[K+].[K+].CCOC(C)=O>CC(N(C)C)=O>[Cl:13][C:14]1[CH:19]=[C:18]([O:20][C:2]2[C:3]([CH2:11][CH3:12])=[N:4][C:5]([N+:8]([O-:10])=[O:9])=[CH:6][CH:7]=2)[CH:17]=[CH:16][N:15]=1 |f:2.3.4|
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Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
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BrC=1C(=NC(=CC1)[N+](=O)[O-])CC
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Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=CC(=C1)O
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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CC(=O)N(C)C
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Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Type
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CUSTOM
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Details
|
the reaction mixture was stirred at 110° C. for 12 h
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solution was sonicated
|
Type
|
CUSTOM
|
Details
|
sparged with Ar for 10 min
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Duration
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10 min
|
Type
|
WASH
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Details
|
the suspension was washed with 10% K2CO3 (aq) (2×50 mL), 5% LiCl (aq) (2×50 mL), and brine (2×50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The solution was dried (Na2SO4)
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the resultant residue was purified by silica gel chromatography (EtOAc/hexanes)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1)OC=1C(=NC(=CC1)[N+](=O)[O-])CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 37.2% | |
YIELD: CALCULATEDPERCENTYIELD | 41.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |